N-[3-(cyclopentylamino)phenyl]acetamide
Description
N-[3-(cyclopentylamino)phenyl]acetamide is a substituted acetamide featuring a cyclopentylamino group attached to the phenyl ring at the meta position. The cyclopentylamino group introduces steric bulk and moderate lipophilicity, which may influence solubility, reactivity, and biological activity compared to other acetamides.
Properties
IUPAC Name |
N-[3-(cyclopentylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(16)14-12-7-4-8-13(9-12)15-11-5-2-3-6-11/h4,7-9,11,15H,2-3,5-6H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGHJOGZQOJGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Substituents on the phenyl ring significantly alter the electronic and steric profiles of acetamides:
- N-(3-Nitrophenyl)acetamide (): The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and altering reactivity in electrophilic substitution reactions .
- N-[3-(1-phenylethyl)phenyl]acetamide (): The branched alkyl substituent introduces steric hindrance, which may reduce crystallization tendencies and lower melting points compared to planar substituents .
Table 1: Substituent Effects on Key Properties
Spectroscopic and Structural Comparisons
NMR Spectral Trends
highlights additive substituent effects on ¹H and ¹³C NMR chemical shifts in N-(substituted phenyl)acetamides. For example:
- Electron-withdrawing groups (e.g., -Cl, -NO₂) deshield aromatic protons, shifting signals downfield.
- Electron-donating groups (e.g., -OCH₃, -NH₂) cause upfield shifts due to increased electron density .
Table 2: Representative ¹H NMR Shifts (δ, ppm)
| Compound | Aromatic Proton Shifts (δ) | N-H Proton Shift (δ) |
|---|---|---|
| N-(3-Chlorophenyl)acetamide | 7.2–7.5 (meta-Cl) | 10.1 (broad) |
| N-(4-Methoxyphenyl)acetamide | 6.8–7.1 (para-OCH₃) | 9.8 (broad) |
Key Differences and Trends
Substituent Position: Meta-substituted acetamides (e.g., 3-nitro, 3-amino) often exhibit distinct electronic effects compared to para-substituted analogs.
Steric vs. Electronic Effects: Bulky groups (e.g., cyclopentylamino, phenylethyl) prioritize steric considerations, while polar groups (e.g., -NH₂, -OCH₃) enhance solubility.
Synthetic Flexibility : Palladium-catalyzed methods () enable complex aryl linkages, whereas acetylation reactions () are suitable for simpler derivatives.
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